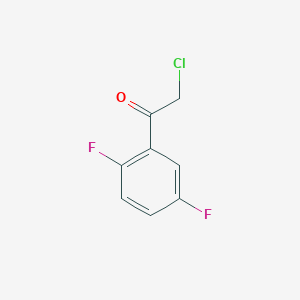

2-Chloro-2',5'-difluoroacetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(2,5-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWDDTDVBUFTCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407299 | |

| Record name | 2-Chloro-1-(2,5-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60468-36-2 | |

| Record name | 2-Chloro-1-(2,5-difluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60468-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-(2,5-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-2',5'-difluoroacetophenone CAS 60468-36-2 properties

An In-depth Technical Guide to 2-Chloro-2',5'-difluoroacetophenone (CAS 60468-36-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It delves into its fundamental properties, synthesis protocols, chemical reactivity, and critical applications, with a focus on providing actionable insights for laboratory and development settings.

This compound, with the CAS Registry Number 60468-36-2, is a halogenated acetophenone derivative.[1] Its structure features a phenyl ring substituted with two fluorine atoms at the 2' and 5' positions and an acetyl group with a chlorine atom on the α-carbon. This specific arrangement of functional groups dictates its unique chemical behavior and utility as a versatile building block in organic synthesis.[2]

The molecular formula is C₈H₅ClF₂O, corresponding to a molecular weight of approximately 190.57 g/mol .[1][3][4] Under standard conditions, it typically appears as a white to light yellow or brown crystalline solid.[3][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 60468-36-2 | [1][3][6] |

| Molecular Formula | C₈H₅ClF₂O | [1][3][4] |

| Molecular Weight | 190.57 g/mol | [1][3][4] |

| Appearance | White to light yellow/brown solid/powder | [3][5] |

| Melting Point | 49-50 °C | [3][7] |

| Boiling Point | 240.5 °C at 760 mmHg | [3] |

| Density | 1.353 g/cm³ | [3] |

| Flash Point | 99.3 °C | [3] |

| Synonyms | 2-chloro-1-(2,5-difluorophenyl)ethanone, 2,5-difluorophenacyl chloride | [3] |

Synthesis and Manufacturing Pathways

The primary industrial synthesis of this compound is achieved via the Friedel-Crafts acylation reaction.[8] This established method involves the reaction of a difluorinated aromatic precursor with a chloroacylating agent in the presence of a Lewis acid catalyst.

Traditional Friedel-Crafts Synthesis Protocol

The conventional method utilizes 1,4-difluorobenzene and chloroacetyl chloride with anhydrous aluminum chloride (AlCl₃) as the catalyst.[8][9] The reaction is typically performed at low temperatures (0-30°C) in an organic solvent.[8]

Experimental Protocol:

-

To a reaction vessel containing 1,4-difluorobenzene and anhydrous aluminum chloride, slowly add chloroacetyl chloride while maintaining a controlled temperature.

-

Stir the mixture for a designated period (e.g., 1-5 hours) to allow the reaction to proceed to completion.[8][10]

-

Upon completion, the reaction is quenched, often by adding concentrated hydrochloric acid and ice water.[8][10]

-

The crude product precipitates as a solid and is collected by filtration.

-

Purification is typically achieved through recrystallization from a suitable solvent like ethanol or hexane to yield the final product.[10]

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst (AlCl₃): The aluminum chloride coordinates with the chloroacetyl chloride, increasing the electrophilicity of the acyl carbon and facilitating the electrophilic aromatic substitution on the electron-rich difluorobenzene ring.

-

Low Temperature Control: The Friedel-Crafts acylation is an exothermic reaction. Maintaining a low temperature is crucial to prevent side reactions and the formation of impurities.

Modern Synthesis Improvements

A significant drawback of the traditional method is the generation of large quantities of acidic aluminum-containing wastewater, posing environmental concerns.[8] Modern approaches have focused on greener alternatives, such as using ionic liquids as both the solvent and catalyst. This method avoids the use of aluminum chloride, simplifying the workup process and reducing waste.[8]

Caption: Comparative workflow of traditional vs. modern synthesis routes.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its dual reactivity centers: the carbonyl group and the halogenated α-carbon.[2]

Nucleophilic Substitution at the α-Carbon

The primary mode of reactivity involves the α-chloro group. Its position adjacent to the electron-withdrawing carbonyl group makes it an excellent leaving group, rendering the α-carbon highly electrophilic and susceptible to nucleophilic substitution.[2] This allows for the straightforward introduction of various functional groups.

This reactivity is the cornerstone of its application as an intermediate. It serves as a precursor for a wide array of more complex molecules, particularly in the synthesis of heterocyclic compounds containing nitrogen, oxygen, or sulfur, which are foundational structures in many pharmacologically active agents.[2]

Caption: Core reactivity via nucleophilic substitution at the α-carbon.

Applications in Drug Discovery and Agrochemicals

This compound is a crucial intermediate in the development of new therapeutic agents and crop protection chemicals.[5][8]

-

Pharmaceuticals: It is a building block for synthesizing anti-inflammatory, analgesic, and antifungal drugs.[2][5] Its structure is often incorporated into larger molecules to modulate their biological activity.

-

Agrochemicals: It is used in the formulation of potent herbicides and fungicides, contributing to enhanced crop yields and protection.[5][8]

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques. While specific spectral data is proprietary to manufacturers, the following methods are routinely employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. Studies on similar 2'-fluoro-substituted acetophenones show that through-space couplings between the fluorine and the α-protons/carbons can reveal conformational preferences.[11]

-

Infrared (IR) Spectroscopy: IR spectra will show characteristic absorption bands for the carbonyl (C=O) group and C-F and C-Cl bonds.[12]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Gas Chromatography (GC): GC is a standard method for assessing the purity of the compound.[13]

Safety, Handling, and Storage

This compound is an irritant and requires careful handling to ensure personnel safety.[8]

Table 2: Hazard Identification and Safety Precautions

| Hazard Category | Description | Precautionary Measures |

| Skin Contact | Causes skin irritation. Some sources indicate it can cause severe skin burns.[12][14][15][16] | Wear appropriate chemical-resistant gloves and protective clothing.[14][17] |

| Eye Contact | Causes serious eye irritation or damage.[12][15][16] It is a lachrymator (tear-inducing agent).[8][15] | Use chemical safety goggles or a face shield.[14] |

| Inhalation | May cause respiratory tract irritation.[12][15] Some data sheets for similar compounds warn it may be toxic or fatal if inhaled.[14][15][17] | Use only in a well-ventilated area or a chemical fume hood.[14][15] |

| Ingestion | Harmful if swallowed. May cause gastrointestinal tract burns.[14][18] | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[17][18] |

Handling and Storage Recommendations:

-

Engineering Controls: Work should be conducted in a chemical fume hood. An eyewash station and safety shower must be readily accessible.[14]

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat. For operations that may generate dust, respiratory protection may be necessary.[14][17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[14][15]

References

- 1. scbt.com [scbt.com]

- 2. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 | Benchchem [benchchem.com]

- 3. Cas 60468-36-2,this compound | lookchem [lookchem.com]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound,60468-36-2-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 7. Tsieina this compound CAS:60468-36-2 Cynhyrchwyr - Sampl Am Ddim - Alfa Chemical [cy.alfachemar.com]

- 8. Page loading... [guidechem.com]

- 9. Page loading... [guidechem.com]

- 10. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2-Chloro-2,2-difluoroacetophenone | C8H5ClF2O | CID 238296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. sds.chemtel.net [sds.chemtel.net]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. tcichemicals.com [tcichemicals.com]

- 17. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

Physical and chemical properties of 2,5-difluorophenacyl chloride

An In-depth Technical Guide to 2,5-Difluorophenacyl Chloride

Abstract

2,5-Difluorophenacyl chloride (2-chloro-1-(2,5-difluorophenyl)ethan-1-one) is a bifunctional organic compound of significant interest to the pharmaceutical and agrochemical industries. As an α-haloketone, it possesses two electrophilic centers, imparting a versatile reactivity profile that makes it a valuable synthetic intermediate. The presence of a difluorinated phenyl ring further enhances its utility, often conferring advantageous properties such as increased metabolic stability and lipophilicity to target molecules. This guide provides a comprehensive technical overview of the physicochemical properties, synthesis, reactivity, and applications of 2,5-difluorophenacyl chloride, grounded in established chemical principles and supported by practical, field-proven insights for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

2,5-Difluorophenacyl chloride is a halogenated acetophenone derivative. Its unique structure, featuring a reactive α-chloro ketone and an electronically modified aromatic ring, is central to its utility in organic synthesis.[1][2]

Table 1: Chemical Identifiers and Properties of 2,5-Difluorophenacyl Chloride

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-1-(2,5-difluorophenyl)ethan-1-one | [3] |

| Synonyms | 2-Chloro-2',5'-difluoroacetophenone | [3][4] |

| CAS Number | 60468-36-2 | [5] |

| Molecular Formula | C₈H₅ClF₂O | [5] |

| Molecular Weight | 190.57 g/mol | [5] |

| Appearance | White solid | [3] |

| Melting Point | 49-50 °C | [3] |

| Boiling Point | 240.5 ± 25.0 °C at 760 mmHg | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Flash Point | 99.3 ± 23.2 °C | [3] |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, THF, Acetone). | General Knowledge |

| Hazard Class | Irritant | [6] |

The Dual Nature of Reactivity: An Application Scientist's Perspective

The synthetic value of 2,5-difluorophenacyl chloride stems from its identity as an α-haloketone. This class of compounds is characterized by two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen.[1][7] This dual reactivity is not a complication but rather a gateway to diverse and controllable synthetic transformations.

-

Enhanced Electrophilicity at the α-Carbon: The primary driver of this compound's reactivity is the powerful inductive effect of the adjacent carbonyl group. This effect polarizes the C-Cl bond, making the α-carbon highly susceptible to nucleophilic attack.[8] Consequently, it serves as a potent alkylating agent for a wide range of nucleophiles (amines, thiols, carbanions, etc.), typically via an SN2 mechanism.[1][9] This is the most common and predictable reaction pathway.

-

Electrophilicity of the Carbonyl Carbon: As with any ketone, the carbonyl carbon is an electrophilic site. While direct nucleophilic attack at the carbonyl can occur, it is generally less favorable than substitution at the α-carbon, especially with softer nucleophiles.[1] However, this site becomes relevant in reactions with strong, hard nucleophiles or under conditions favoring carbonyl chemistry, such as reductions or additions.

-

Acidity of α'-Hydrogens: α-haloketones that possess hydrogens on the other side of the carbonyl are susceptible to enolate formation. While 2,5-difluorophenacyl chloride lacks α'-hydrogens, this principle is crucial when considering its reactions with strong bases, which could potentially lead to elimination or rearrangement pathways like the Favorskii rearrangement if the substrate structure allows.[1][10]

The presence of the 2,5-difluorophenyl group primarily exerts electronic effects, withdrawing electron density from the carbonyl system and further enhancing the electrophilicity of both reactive centers.

Synthesis and Experimental Protocols

The most common and industrially scalable method for preparing aromatic α-haloketones is through a Friedel-Crafts acylation, followed by α-halogenation, or by direct Friedel-Crafts reaction with a haloacetyl chloride.[4][7]

Representative Synthesis: Friedel-Crafts Acylation

A robust method for the synthesis of 2,5-difluorophenacyl chloride involves the direct Friedel-Crafts acylation of 1,4-difluorobenzene with chloroacetyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[4][11]

Reaction: 1,4-Difluorobenzene + Chloroacetyl Chloride --(AlCl₃)--> 2,5-Difluorophenacyl Chloride

Step-by-Step Laboratory Protocol

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale. Causality: The choice of an inert solvent like dichloromethane (DCM) is critical to prevent reaction with the Lewis acid catalyst. The reaction is typically run at low temperature initially to control the exothermic acylation, then warmed to ensure completion.

-

Setup: Equip a dry, three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

-

Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane. Cool the slurry to 0 °C in an ice bath.

-

Addition of Acylating Agent: Add chloroacetyl chloride (1.0 eq.) dropwise to the cooled slurry via the dropping funnel, ensuring the temperature does not exceed 5 °C.

-

Addition of Substrate: After the initial addition is complete, add 1,4-difluorobenzene (1.1 eq.) dropwise, maintaining the low temperature.

-

Reaction: Once all reagents are added, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker of crushed ice containing concentrated hydrochloric acid. This quenches the reaction and dissolves the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[3]

Applications in Drug Discovery and Development

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[12][13] 2,5-Difluorophenacyl chloride serves as a key building block that introduces a difluorophenyl motif, which can confer several desirable properties to a drug candidate.[14][15]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine atoms at positions susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block these pathways, thereby increasing the half-life and bioavailability of a drug.[14]

-

Modulation of Physicochemical Properties: Fluorine substitution increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[12][14] This is a critical parameter for oral bioavailability and distribution into tissues, including the central nervous system.

-

Binding Affinity and Conformation: Fluorine's high electronegativity can alter the electronic environment of the molecule, influencing pKa and the ability to form key hydrogen bonds or other interactions with a biological target.[13] This can lead to improved potency and selectivity.

-

Versatile Intermediate for Heterocycle Synthesis: α-Haloketones are renowned precursors for a vast array of heterocycles, which form the core of many pharmaceuticals.[1][7] For instance, reaction with thioamides or thioureas can yield thiazoles, which are present in numerous bioactive compounds.[10]

Safety and Handling

2,5-Difluorophenacyl chloride is classified as an irritant and should be handled with appropriate engineering controls and personal protective equipment (PPE).[6]

-

Handling: Use in a well-ventilated fume hood. Wear suitable protective clothing, chemical-resistant gloves, and safety goggles/face shield.[3] Avoid formation of dust and aerosols.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Hazards: May cause irritation to the skin, eyes, and respiratory system. As with many α-haloketones, it can be a lachrymator (tear-producing agent).

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[5]

Analytical Characterization

The identity and purity of 2,5-difluorophenacyl chloride are typically confirmed using standard analytical techniques. A Certificate of Analysis (COA) or an analysis method (MOA) can often be obtained from the supplier.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the chemical structure and assess purity. Specific couplings between fluorine and adjacent protons or carbons are characteristic.[16]

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Shows characteristic absorption bands for the carbonyl group (C=O) and C-F bonds.

-

Chromatography (GC/HPLC): Used to determine purity by separating the main component from any starting materials or byproducts.

Conclusion

2,5-Difluorophenacyl chloride is more than a simple chemical intermediate; it is a strategic tool for molecular design. Its well-defined reactivity as an α-haloketone provides reliable pathways for constructing complex molecular architectures, particularly heterocycles.[1][7] Furthermore, the embedded 2,5-difluorophenyl moiety serves as a valuable pharmacophore, enabling chemists to fine-tune the metabolic and physicochemical properties of next-generation therapeutics.[12][14] A thorough understanding of its properties, synthesis, and handling is essential for any researcher looking to leverage this powerful building block in their synthetic programs.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 | Benchchem [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 60468-36-2 | 2,5-difluorophenacyl chloride - Alachem Co., Ltd. [alachem.co.jp]

- 6. Cas 60468-36-2,this compound | lookchem [lookchem.com]

- 7. mdpi.com [mdpi.com]

- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 10. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 11. 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone synthesis - chemicalbook [chemicalbook.com]

- 12. pharmacyjournal.org [pharmacyjournal.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. nbinno.com [nbinno.com]

- 15. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Chloro-2',5'-difluoroacetophenone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-2',5'-difluoroacetophenone, a halogenated aromatic ketone of significant interest in synthetic chemistry. Halogenated acetophenones serve as critical building blocks in the development of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. This document elucidates the core physicochemical properties, a validated synthetic pathway, mechanistic insights, and the versatile applications of this compound, with a focus on its role as a pivotal intermediate in drug discovery and fine chemical synthesis.

Core Molecular Attributes

This compound is a disubstituted aromatic ketone featuring a chloroacetyl group attached to a difluorinated phenyl ring. The precise positioning of the fluorine and chlorine atoms imparts specific reactivity and physicochemical properties that are highly valuable for synthetic applications.

Molecular Formula and Weight

The fundamental chemical identity of this compound is defined by its molecular formula and weight, which are essential for stoichiometric calculations in synthesis and for analytical characterization.

| Attribute | Value | Source(s) |

| Chemical Name | 2-chloro-1-(2,5-difluorophenyl)ethan-1-one | |

| CAS Number | 60468-36-2 | [1][2][3] |

| Molecular Formula | C₈H₅ClF₂O | [1][2] |

| Molecular Weight | 190.57 g/mol | [2][4] |

Physicochemical Properties

The physical state and properties of a compound are critical for determining appropriate handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| Appearance | Solid | |

| Melting Point | 56-58°C | |

| Storage | Recommended at 2-8°C under an inert atmosphere | [3] |

Synthesis and Mechanism: The Friedel-Crafts Acylation Approach

The synthesis of this compound is most effectively achieved via the Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a direct method for introducing an acyl group onto an aromatic ring.[5] The logical and established pathway involves the reaction of 1,4-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

Causality of Reagent Choice

-

1,4-Difluorobenzene (Substrate): This is the aromatic precursor. The two fluorine atoms are strong deactivating groups due to their inductive electron-withdrawing effect, which reduces the nucleophilicity of the benzene ring and makes it less reactive towards electrophilic attack compared to benzene.[6] However, acylation is still possible under appropriate conditions.

-

Chloroacetyl Chloride (Acylating Agent): This reagent provides the chloroacetyl group (-COCH₂Cl). Its multifunctional nature is key, as it introduces not only the ketone carbonyl but also a reactive α-chloro site in a single step, which is invaluable for subsequent modifications.

-

Aluminum Chloride (Lewis Acid Catalyst): AlCl₃ is a powerful Lewis acid required to activate the chloroacetyl chloride. It coordinates with the chlorine atom of the acyl chloride, leading to the formation of a highly electrophilic acylium ion (ClCH₂CO⁺), which is the active electrophile in the substitution reaction.[7]

Reaction Mechanism Workflow

The synthesis proceeds through a well-established electrophilic aromatic substitution mechanism.

Caption: Mechanism of Friedel-Crafts Acylation for synthesis.

Step-by-Step Experimental Protocol (Representative)

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation of similar substrates.[8]

-

Reactor Setup: A multi-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas trap (to handle evolved HCl gas). The entire apparatus must be thoroughly dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃, ~1.2 equivalents) is suspended in a dry, inert solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂). The suspension is cooled to 0-5°C using an ice bath.

-

Substrate Addition: 1,4-Difluorobenzene (1.0 equivalent) is added to the cooled catalyst suspension with stirring.

-

Acylating Agent Addition: Chloroacetyl chloride (~1.1 equivalents) is added dropwise via the dropping funnel, maintaining the reaction temperature below 10°C. The slow addition is critical to control the exothermic reaction and prevent side reactions.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-6 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: The reaction is carefully quenched by slowly pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complexes and separates the organic and aqueous layers.

-

Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., CH₂Cl₂). The combined organic extracts are washed with dilute HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure this compound.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its dual reactivity: the electrophilic aromatic ring and the highly reactive α-chloro ketone moiety. This makes it a valuable intermediate for constructing more complex molecules.[9][10]

Caption: Reactivity and synthetic applications workflow.

Role as a Pharmaceutical Intermediate

Halogenated acetophenones are foundational to many pharmacologically active agents.[10] The α-chloro group is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic substitution. This allows for the facile introduction of various nitrogen, oxygen, or sulfur-containing nucleophiles, a common strategy for building the core scaffolds of many drugs.[11]

-

Antifungal and Antibacterial Agents: The compound serves as a precursor for synthesizing heterocyclic systems like thiazoles and imidazoles, which are prevalent in many antifungal and antibacterial drugs.

-

Anti-inflammatory and Analgesic Drugs: It is a key intermediate in the development of various anti-inflammatory and analgesic compounds.[12]

-

General Bioactive Compounds: The difluorinated phenyl ring can enhance the metabolic stability and bioavailability of a final drug molecule due to the strength of the C-F bond and its lipophilic nature.

Utility in Agrochemicals

The structural motifs present in this compound are also valuable in the agrochemical industry. It is used in the synthesis of potent fungicides and herbicides, where its reactive sites are exploited to build complex molecules that target specific biological pathways in pests and weeds.[12]

Analytical Characterization (Expected)

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (-CH₂Cl) in the region of 4.5-5.0 ppm. The aromatic region (around 7.0-8.0 ppm) would display a complex multiplet pattern due to the three non-equivalent aromatic protons, each showing coupling to the adjacent fluorine atoms and other protons.

-

¹³C NMR: The carbon NMR would show a signal for the carbonyl carbon (~190 ppm), a signal for the methylene carbon (-CH₂Cl) around 45-50 ppm, and four distinct signals in the aromatic region (110-165 ppm), with characteristic large C-F coupling constants.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Key fragmentation patterns would include the loss of the -CH₂Cl group and the formation of the difluorobenzoyl cation.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the carbonyl (C=O) stretch, typically found in the range of 1690-1710 cm⁻¹. Absorptions corresponding to C-F and C-Cl bonds would also be present.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its defined molecular structure, characterized by a difluorinated aromatic ring and a reactive α-chloroacetyl side chain, provides synthetic chemists with a powerful tool for the construction of complex molecular architectures. The principles of its synthesis via Friedel-Crafts acylation are well-understood, allowing for its reliable production. Its primary application lies in serving as a pivotal building block for a wide array of pharmaceuticals and agrochemicals, underscoring its importance in both academic research and industrial drug development.

References

- 1. 60468-36-2 | this compound - Fluoropharm [fluoropharm.com]

- 2. scbt.com [scbt.com]

- 3. This compound,60468-36-2-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 | Benchchem [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. chemimpex.com [chemimpex.com]

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-2',5'-difluoroacetophenone

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Chloro-2',5'-difluoroacetophenone (CAS No. 60468-36-2), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. In the absence of a complete, publicly available experimental dataset, this document presents a detailed, predicted spectroscopic analysis based on established principles and data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and similar halogenated acetophenone derivatives.

Introduction

This compound is a substituted aromatic ketone of significant interest in synthetic organic chemistry. Its trifunctional nature, comprising a reactive α-chloro ketone, a difluorinated phenyl ring, and a carbonyl group, makes it a versatile building block for the introduction of the 2,5-difluorophenyl moiety into more complex molecular architectures. Accurate and unambiguous structural confirmation of this intermediate is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final products.

Spectroscopic techniques are the cornerstone of molecular structure elucidation. This guide delves into the predicted infrared (IR), nuclear magnetic resonance (¹H, ¹³C, and ¹⁹F NMR), and mass spectrometry (MS) data for this compound. The interpretations provided herein are grounded in fundamental spectroscopic principles and supported by comparative analysis with known spectral data of related compounds.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1: Molecular structure of this compound.

The key structural features influencing the spectroscopic data are:

-

Aromatic Ring: The 1,2,5-trisubstituted benzene ring will exhibit characteristic signals in both NMR and IR spectroscopy.

-

Carbonyl Group: The ketone (C=O) group will give rise to a strong, characteristic absorption in the IR spectrum and a deshielded signal in the ¹³C NMR spectrum.

-

α-Chloro Methylene Group: The -CH₂Cl group will present a distinct singlet in the ¹H NMR spectrum and a corresponding signal in the ¹³C NMR spectrum, with its chemical shift influenced by the adjacent carbonyl and chlorine atom.

-

Fluorine Atoms: The two fluorine atoms will cause characteristic splitting patterns in the ¹H and ¹³C NMR spectra due to ¹H-¹⁹F and ¹³C-¹⁹F coupling. Their presence will also be directly observable in the ¹⁹F NMR spectrum.

Infrared (IR) Spectroscopy

3.1. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Attenuated Total Reflectance (ATR) is a convenient technique for acquiring IR spectra of solid samples with minimal preparation.

Figure 2: Workflow for ATR FT-IR analysis.

Step-by-Step Methodology:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean crystal.

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Apply uniform pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Clean the crystal thoroughly after the measurement.

3.2. Predicted IR Spectral Data

The following table summarizes the predicted characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1700 - 1680 | Strong | C=O (ketone) stretch |

| ~1610, 1580, 1480 | Medium | C=C aromatic ring stretching |

| ~1280 - 1200 | Strong | C-F stretch (asymmetric) |

| ~1180 - 1100 | Strong | C-F stretch (symmetric) |

| ~800 - 750 | Strong | C-H out-of-plane bending (aromatic) |

| ~750 - 700 | Strong | C-Cl stretch |

3.3. Interpretation of the IR Spectrum

The IR spectrum provides a functional group fingerprint of the molecule.

-

Aromatic C-H Stretch: The presence of absorptions just above 3000 cm⁻¹ is indicative of the C-H bonds on the aromatic ring.

-

Carbonyl Stretch: A strong, sharp peak in the region of 1700-1680 cm⁻¹ is the most prominent feature and is unequivocally assigned to the C=O stretching vibration of the ketone. The conjugation with the aromatic ring and the presence of the electron-withdrawing fluorine atoms are expected to shift this absorption to a slightly higher wavenumber compared to a simple alkyl ketone.

-

Aromatic C=C Stretches: A series of bands in the 1610-1480 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

-

C-F Stretches: Strong absorptions in the fingerprint region, typically between 1280 cm⁻¹ and 1100 cm⁻¹, are expected for the C-F stretching vibrations. The presence of two C-F bonds will likely result in multiple strong bands in this region.

-

C-Cl Stretch: A strong band in the 750-700 cm⁻¹ region is anticipated for the C-Cl stretching vibration of the chloromethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1. Experimental Protocol: Solution-State NMR

Figure 3: Workflow for solution-state NMR analysis.

Step-by-Step Methodology:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆, in a clean, dry vial. Common NMR solvents include deuterated chloroform (CDCl₃), acetone ( (CD₃)₂CO), and dimethyl sulfoxide (DMSO-d₆).[1][2][3]

-

Transfer the solution to a 5 mm NMR tube.

-

Insert the tube into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.

4.2. Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~7.5 - 7.3 | m | 1H | Aromatic H-3' | |

| ~7.2 - 7.0 | m | 2H | Aromatic H-4', H-6' | |

| ~4.8 | s | 2H | -CH₂Cl |

4.3. Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (δ 7.5 - 7.0): The three protons on the difluorinated phenyl ring are expected to resonate in this downfield region. Due to the complex coupling with each other and with the two fluorine atoms, they will likely appear as a complex multiplet. The proton at the 3'-position, being situated between two fluorine atoms, is expected to be the most downfield.

-

α-Chloro Methylene Protons (δ ~4.8): The two protons of the -CH₂Cl group are chemically equivalent and are not coupled to any other protons, hence they are expected to appear as a sharp singlet. The strong deshielding effect of the adjacent carbonyl group and the chlorine atom shifts this signal significantly downfield.

4.4. Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~188 | t | C=O |

| ~160 (¹JCF ≈ 250 Hz) | d | C-2' |

| ~158 (¹JCF ≈ 250 Hz) | d | C-5' |

| ~125 (²JCF ≈ 25 Hz) | dd | C-1' |

| ~120 (²JCF ≈ 20 Hz) | d | C-6' |

| ~118 (²JCF ≈ 20 Hz) | d | C-4' |

| ~115 (³JCF ≈ 8 Hz) | dd | C-3' |

| ~46 | t | -CH₂Cl |

4.5. Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (δ ~188): The ketone carbonyl carbon is the most deshielded carbon and will appear at a very low field. It may exhibit a small triplet splitting due to three-bond coupling with the fluorine at the 2'-position.

-

Aromatic Carbons (δ ~160 - 115): The six aromatic carbons will resonate in this region. The carbons directly attached to the fluorine atoms (C-2' and C-5') will be the most deshielded among the aromatic carbons and will show large one-bond C-F coupling constants (¹JCF) of approximately 250 Hz, appearing as doublets.[4] The other aromatic carbons will also exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, resulting in doublets or doublets of doublets.

-

α-Chloro Methylene Carbon (δ ~46): The carbon of the -CH₂Cl group will appear in the aliphatic region. It may show a small triplet splitting due to three-bond coupling to the fluorine at the 2'-position.

4.6. Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -110 to -120 | m | F-2' |

| ~ -115 to -125 | m | F-5' |

4.7. Interpretation of the ¹⁹F NMR Spectrum

The two fluorine atoms are in different chemical environments and are expected to have distinct chemical shifts. They will couple to each other and to the aromatic protons, resulting in complex multiplets for each fluorine signal. The precise chemical shifts are sensitive to the electronic environment.[5][6]

Mass Spectrometry (MS)

5.1. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Figure 4: Workflow for GC-MS analysis.

Step-by-Step Methodology:

-

Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

The sample is vaporized and separated on a capillary GC column.

-

The separated compound enters the mass spectrometer and is ionized, typically by Electron Ionization (EI) at 70 eV.[7][8]

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

5.2. Predicted Mass Spectral Data

| m/z | Predicted Identity | Comments |

| 190/192 | [M]⁺ | Molecular ion peak. The M+2 peak is due to the ³⁷Cl isotope (ratio ~3:1). |

| 141 | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical. |

| 113 | [M - C₆H₃F₂]⁺ | Loss of the difluorophenyl radical. |

| 95 | [C₆H₃F₂]⁺ | Difluorophenyl cation. |

5.3. Interpretation of the Mass Spectrum

The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule.

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 190, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A smaller peak at m/z 192 (the M+2 peak) with approximately one-third the intensity of the M⁺ peak will confirm the presence of one chlorine atom.

-

Key Fragmentation Pathways:

-

α-Cleavage: The most likely fragmentation is the cleavage of the C-C bond between the carbonyl group and the chloromethyl group, leading to the formation of the stable 2,5-difluorobenzoyl cation at m/z 141 and the loss of a chloromethyl radical.[9][10]

-

Cleavage of the Aryl-Carbonyl Bond: Another possible fragmentation is the cleavage of the bond between the aromatic ring and the carbonyl group, resulting in a fragment at m/z 113 and the loss of the difluorophenyl radical.

-

Difluorophenyl Cation: The peak at m/z 95 corresponds to the difluorophenyl cation.

-

Figure 5: Predicted mass spectrometry fragmentation pathway.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The predicted IR, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectra, along with their interpretations, offer a comprehensive characterization of this important chemical intermediate. The provided experimental protocols serve as a practical guide for researchers acquiring this data. While based on sound scientific principles and comparative data, experimental verification of these predictions is recommended for definitive structural confirmation.

References

- 1. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. youtube.com [youtube.com]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 10. Mass fragmentation of Carbonyl compounds(spectral analysis) | PPTX [slideshare.net]

2-Chloro-2',5'-difluoroacetophenone solubility profile

An In-depth Technical Guide to the Solubility Profile of 2-Chloro-2',5'-difluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development, impacting everything from process chemistry and purification to formulation and bioavailability. This compound is a key building block in modern organic synthesis, valued for its utility in creating more complex molecular architectures. This guide provides a comprehensive technical overview of its solubility profile, blending theoretical principles with practical, field-proven experimental methodologies. We will explore the physicochemical properties of the compound, detail robust protocols for solubility determination, analyze the factors influencing its solubility, and provide essential safety guidance. This document is designed to equip researchers and development professionals with the knowledge to confidently handle and utilize this compound in their workflows.

Introduction: The Significance of this compound

This compound belongs to the class of α-haloacetophenones, which are highly versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of a reactive α-chloro group makes it an excellent electrophile for nucleophilic substitution reactions, while the difluorinated phenyl ring modulates the electronic properties and metabolic stability of target molecules.[3]

A thorough understanding of its solubility is not merely an academic exercise; it is a critical parameter for:

-

Reaction Optimization: Selecting an appropriate solvent is crucial for ensuring that reactants are in the same phase, thereby maximizing reaction rates and yields.

-

Purification and Crystallization: Solubility data dictates the choice of solvent systems for effective purification, enabling the isolation of high-purity material.

-

Analytical Method Development: Preparing stock solutions and standards for techniques like HPLC and GC requires knowledge of suitable solvents.

-

Formulation Science: For compounds that may be advanced as drug candidates, solubility in aqueous and organic media is a primary determinant of formulation strategy and, ultimately, bioavailability.

This guide provides the foundational knowledge and practical steps to expertly characterize the solubility of this important synthetic intermediate.

Physicochemical Properties

While specific experimental data for the 2',5'-isomer is not extensively published, we can consolidate its known properties and infer others from closely related isomers like 2-Chloro-2',4'-difluoroacetophenone.

| Property | Value / Description | Source / Rationale |

| Chemical Name | 2-Chloro-1-(2,5-difluorophenyl)ethan-1-one | IUPAC Nomenclature |

| Synonyms | 2,5-Difluorophenacyl chloride | Common Synonym |

| CAS Number | 60468-36-2 | [4] |

| Molecular Formula | C₈H₅ClF₂O | [1][2] |

| Molecular Weight | 190.57 g/mol | [1][2] |

| Appearance | Likely a white to light-colored crystalline solid. | Inferred from isomers like 2-Chloro-2',4'-difluoroacetophenone which is a light yellow to brown powder/crystal.[1][2] |

| Melting Point | Not readily available. The 2',4'-isomer melts at 44-48 °C.[2] | Experimental determination is recommended. |

| Boiling Point | Not readily available. The 2',4'-isomer has a predicted boiling point of ~241 °C.[2] | Experimental determination is recommended. |

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The molecular structure of this compound features both polar and non-polar characteristics, which govern its solubility.

-

Polar Features: The ketone carbonyl group (C=O) is polar, capable of forming dipole-dipole interactions and acting as a hydrogen bond acceptor. The C-F and C-Cl bonds are also polar.

-

Non-Polar Features: The benzene ring is a significant non-polar, hydrophobic component.

Based on these features, we can predict the following general solubility behavior:

-

High Solubility: Expected in moderately polar to polar aprotic organic solvents such as acetone, ethyl acetate, dichloromethane (DCM), and tetrahydrofuran (THF). These solvents can effectively solvate both the polar functional groups and the phenyl ring.

-

Moderate Solubility: Expected in non-polar aromatic solvents like toluene and polar protic solvents like ethanol and methanol.

-

Low to Insoluble: Expected in highly non-polar aliphatic solvents (e.g., hexane, cyclohexane) and highly polar protic solvents, particularly water. The large non-polar ring hinders solubility in water, while the polar groups limit solubility in aliphatic hydrocarbons.[5]

Caption: Predicted solubility based on molecular features and solvent polarity.

Experimental Determination of Solubility

To move from theoretical prediction to quantitative data, a systematic experimental approach is required. The shake-flask method is a reliable and widely adopted technique for determining equilibrium solubility.[6]

Rationale for Method Selection

The shake-flask method coupled with a quantitative analytical technique like High-Performance Liquid Chromatography (HPLC) is the gold standard. This combination is chosen for its:

-

Expertise: It is a thermodynamically rigorous method that measures solubility once equilibrium is achieved, providing true thermodynamic solubility data rather than kinetic solubility.

-

Trustworthiness: The use of HPLC for quantification is highly specific and sensitive, allowing for accurate measurement of the dissolved solute, even at low concentrations, and separating the analyte from any potential impurities or degradants.

Experimental Workflow Diagram

Caption: Standard workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

This protocol describes the determination of solubility at a fixed temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Ethanol, Acetone, Toluene, Hexane)

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.22 µm, ensure chemical compatibility)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed 2 mL vial. An amount that is visibly in excess of what will dissolve is required (e.g., ~10-20 mg).

-

Solvent Addition: Add a known volume (e.g., 1.0 mL) of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled chamber set to 25 °C. Agitate the slurry for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typical, as shorter times may not be sufficient to reach a true equilibrium state.[7]

-

Phase Separation: After equilibration, remove the vial and let it stand for 1 hour to allow solids to settle. To ensure complete removal of undissolved solid, either:

-

Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).

-

Filter the supernatant through a 0.22 µm syringe filter compatible with the solvent. Discard the first ~100 µL of filtrate to avoid any adsorption effects.

-

-

Sample Preparation for Analysis: Carefully pipette a precise aliquot of the clear supernatant into a volumetric flask and dilute with the HPLC mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

-

Quantification: Analyze the diluted sample by HPLC. Calculate the concentration of the analyte in the diluted sample by comparing its peak area to the calibration curve.

-

Calculate Solubility: Back-calculate the original concentration in the undissolved supernatant, accounting for the dilution factor. The result is the equilibrium solubility of the compound in that solvent at the specified temperature.

Key Factors Influencing Solubility

Effect of Temperature

For most solid organic compounds, solubility in a liquid solvent increases with temperature.[8] This is because the dissolution process is typically endothermic, meaning it consumes heat. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards dissolution to counteract the change.

-

Practical Implication: When developing crystallization processes, solubility curves at different temperatures are essential. A significant positive correlation between temperature and solubility allows for efficient purification by dissolving the compound in a hot solvent and allowing it to crystallize upon cooling. Studies on similar compounds show that while temperature has an influence, it can be less pronounced than other factors like pH for ionizable compounds.[9][10]

Effect of pH

The solubility of ionizable compounds (weak acids or bases) is highly dependent on pH.[11] However, this compound is a neutral organic molecule. It does not possess acidic protons or basic sites that can be protonated or deprotonated within a typical aqueous pH range (1-14).

-

Practical Implication: The solubility of this compound in aqueous media is expected to be very low and largely independent of pH. This is a critical piece of information for formulation scientists, as pH adjustment will not be a viable strategy to enhance its aqueous solubility.[12]

Summary of Expected Solubility

The following table summarizes the anticipated solubility profile based on the principles discussed.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Low | Inefficient solvation of the polar ketone group. |

| Non-Polar Aromatic | Toluene, Benzene | Moderate to High | π-stacking interactions with the phenyl ring aid dissolution. |

| Polar Aprotic | Acetone, THF, DCM, Ethyl Acetate | High | Good balance for solvating both the polar functional groups and the non-polar ring. |

| Polar Protic | Ethanol, Methanol | Moderate | Capable of hydrogen bonding with the ketone oxygen, but the large non-polar ring limits high solubility. |

| Highly Polar Protic | Water | Very Low | The compound is predominantly hydrophobic and cannot overcome the strong hydrogen bonding network of water.[5] |

Safety & Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from analogous α-haloacetophenones indicates a consistent hazard profile.[13][14]

-

Primary Hazards: These compounds are typically classified as irritants. Direct contact can cause skin irritation and serious eye irritation or damage.[13][15] Inhalation may lead to respiratory irritation.[16][17] Many α-chloro ketones are also lachrymators (tear-producing agents).[5][17]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[16] The following PPE is mandatory:

-

Eye Protection: Safety glasses with side shields or chemical goggles.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile).

-

Skin Protection: A lab coat should be worn to prevent skin contact.

-

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[13][15] Ensure containers are kept tightly closed when not in use.

Conclusion

This compound is a valuable synthetic intermediate whose utility is fundamentally linked to its solubility characteristics. This guide has established that the compound is expected to be highly soluble in common polar aprotic organic solvents and poorly soluble in water and non-polar aliphatic hydrocarbons. Its solubility is predicted to be largely independent of pH but will likely increase with temperature. By employing robust experimental methods, such as the shake-flask technique detailed herein, researchers can obtain the precise, quantitative data needed to optimize reaction conditions, streamline purification processes, and accelerate development timelines. Adherence to recommended safety protocols is essential when handling this and related compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 [chemicalbook.com]

- 3. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 | Benchchem [benchchem.com]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. www1.udel.edu [www1.udel.edu]

- 13. fishersci.fr [fishersci.fr]

- 14. tcichemicals.com [tcichemicals.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. echemi.com [echemi.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to 2-Chloro-1-(2,5-difluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 2-chloro-1-(2,5-difluorophenyl)ethanone, a key chemical intermediate in modern pharmaceutical synthesis. With full editorial control, this document moves beyond rigid templates to deliver a nuanced and practical understanding of the compound's properties, synthesis, and applications, grounded in scientific literature and field expertise.

Core Compound Identification and Properties

IUPAC Name: 2-chloro-1-(2,5-difluorophenyl)ethanone

Common Names: 2-Chloro-2',5'-difluoroacetophenone, 2,5-difluorophenacyl chloride

CAS Number: 60468-36-2[1][2][3]

This α-chloro ketone is a derivative of acetophenone, featuring two fluorine substituents on the phenyl ring at positions 2 and 5, and a chlorine atom on the alpha carbon of the acetyl group. These halogen substitutions are critical, imparting unique reactivity that makes it a valuable precursor in multi-step organic synthesis.

Molecular and Physicochemical Properties

The structural and physical characteristics of 2-chloro-1-(2,5-difluorophenyl)ethanone are fundamental to its handling, reactivity, and application in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅ClF₂O | [1][2] |

| Molecular Weight | 190.57 g/mol | [1][2] |

| Appearance | White solid | [3] |

| Melting Point | 49-50 °C | [2][3] |

| Boiling Point | 240.5 ± 25.0 °C at 760 mmHg | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Flash Point | 99.3 ± 23.2 °C | [3] |

Structural Identifiers:

-

InChI Key: HJWDDTDVBUFTCP-UHFFFAOYSA-N

-

Canonical SMILES: C1=CC(=C(C=C1F)C(=O)CCl)F

Synthesis Methodology: The Friedel-Crafts Acylation

The primary and most industrially viable method for synthesizing 2-chloro-1-(2,5-difluorophenyl)ethanone is the Friedel-Crafts acylation of 1,4-difluorobenzene with chloroacetyl chloride.[4] This electrophilic aromatic substitution reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds with aromatic rings.

Reaction Causality and Mechanistic Insight

The success of this synthesis hinges on the generation of a highly reactive electrophile, the chloroacylium ion, facilitated by a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

The fluorine atoms on the benzene ring are deactivating groups due to their strong inductive electron-withdrawing effect, which makes the aromatic ring less nucleophilic compared to benzene. However, they are also ortho-, para-directing. In the case of 1,4-difluorobenzene, acylation occurs at the position ortho to one of the fluorine atoms (and meta to the other), leading to the desired 2,5-difluoro substitution pattern on the resulting acetophenone.

Generalized Experimental Protocol

While specific industrial protocols are proprietary, a representative laboratory-scale synthesis can be outlined based on established procedures for similar Friedel-Crafts acylations.[5][6]

Materials:

-

1,4-Difluorobenzene

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Concentrated hydrochloric acid (HCl)

-

Ice water

Workflow:

-

Reaction Setup: A dry, three-necked flask is equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl gas). The system is kept under an inert atmosphere (e.g., nitrogen).

-

Catalyst Suspension: Anhydrous dichloromethane is added to the flask, followed by the careful addition of anhydrous aluminum chloride. The suspension is cooled in an ice bath.

-

Acyl Chloride Addition: Chloroacetyl chloride is added dropwise to the cooled suspension to form the acylium ion complex.

-

Aromatic Substrate Addition: 1,4-Difluorobenzene, dissolved in anhydrous DCM, is added slowly to the reaction mixture, maintaining a low temperature.

-

Reaction Progression: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is carefully poured onto a mixture of ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Chemical Reactivity and Key Applications

The synthetic utility of 2-chloro-1-(2,5-difluorophenyl)ethanone stems from its two primary reactive sites: the electrophilic carbonyl carbon and the α-carbon bearing a labile chlorine atom.

Nucleophilic Substitution at the α-Carbon

The chlorine atom is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic substitution. This is the key reaction exploited in its most significant application: the synthesis of triazole antifungal agents.

Application in Isavuconazole Synthesis

2-Chloro-1-(2,5-difluorophenyl)ethanone is a critical starting material for the production of isavuconazole , a broad-spectrum triazole antifungal drug.[7] The synthesis proceeds by first substituting the α-chloro group with a triazole nucleophile.

Reaction Step: The α-chloro ketone undergoes a nucleophilic substitution reaction with 1H-1,2,4-triazole to form 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone . This reaction is typically carried out in the presence of a base to deprotonate the triazole, making it a more potent nucleophile.

This resulting triazolyl ketone is a more advanced intermediate which then undergoes several further transformations, including stereoselective additions and side-chain elaborations, to yield the final active pharmaceutical ingredient, isavuconazole.[8]

Safety, Handling, and Storage

As an α-halo ketone, 2-chloro-1-(2,5-difluorophenyl)ethanone is classified as a hazardous substance and must be handled with appropriate precautions. While a specific, verified Safety Data Sheet (SDS) for the 2,5-difluoro isomer is not publicly available, data from structurally similar compounds (e.g., the 3,4-difluoro isomer) and general knowledge of this chemical class indicate significant hazards.[9][10]

GHS Hazard Classification (Anticipated):

-

Acute Toxicity, Oral: May be toxic or harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.

-

Sensitization: May cause an allergic skin or respiratory reaction.

Handling Protocols:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[11]

-

Ventilation: All handling should be performed in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[11]

-

Spill Management: In case of a spill, evacuate the area. Use appropriate absorbent material and dispose of it as hazardous waste. Avoid generating dust.[11]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

2-Chloro-1-(2,5-difluorophenyl)ethanone is a fine chemical intermediate of significant importance, particularly in the pharmaceutical industry. Its synthesis via Friedel-Crafts acylation, while standard, requires careful control due to the nature of the reagents and the deactivated aromatic substrate. The compound's reactivity, dominated by the lability of its α-chloro group, makes it an ideal precursor for constructing complex heterocyclic systems, exemplified by its pivotal role in the synthesis of the antifungal agent isavuconazole. Due to its hazardous nature, strict adherence to safety protocols during handling and storage is imperative. This guide serves as a foundational resource for professionals engaged in the research, development, and synthesis of pharmaceuticals and other high-value chemical entities.

References

- 1. 60468-36-2 | 2,5-difluorophenacyl chloride - Alachem Co., Ltd. [alachem.co.jp]

- 2. Cas 60468-36-2,this compound | lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. GHS hazard statements - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. theclinivex.com [theclinivex.com]

- 8. WO2015150947A1 - A process for the preparation of isavuconazole and its intermediates - Google Patents [patents.google.com]

- 9. echemi.com [echemi.com]

- 10. chem-space.com [chem-space.com]

- 11. targetmol.com [targetmol.com]

Potential biological activity of 2-Chloro-2',5'-difluoroacetophenone derivatives

An In-depth Technical Guide to the Potential Biological Activity of 2-Chloro-2',5'-difluoroacetophenone Derivatives

Authored by: A Senior Application Scientist

Foreword

The exploration of novel chemical entities for therapeutic potential is the cornerstone of modern drug discovery. Halogenated acetophenones, a class of organic compounds, have garnered significant interest due to their versatile chemical nature and wide-ranging biological activities. This guide focuses on a specific, yet underexplored, subclass: this compound derivatives. Due to the nascent stage of research into this particular family of compounds, this document serves as both a summary of known activities of structurally related molecules and a detailed methodological framework for the comprehensive evaluation of new derivatives. We will operate under the assumption of a hypothetical lead candidate, "Compound X," to illustrate the experimental journey from synthesis to potential mechanism of action.

This guide is intended for researchers, scientists, and drug development professionals. It is structured to provide not just protocols, but the scientific rationale behind them, ensuring a robust and well-validated approach to investigation.

Introduction: The Therapeutic Potential of Halogenated Acetophenones

Acetophenone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The introduction of halogen atoms, such as chlorine and fluorine, into the acetophenone scaffold can significantly modulate these activities. Halogens can alter the compound's lipophilicity, electronic distribution, and steric profile, thereby influencing its absorption, distribution, metabolism, excretion (ADME) properties, and its interaction with biological targets.

Specifically, the presence of a chlorine atom at the alpha-position (2-chloro) can enhance reactivity and potential for covalent modification of target proteins, a mechanism exploited in some enzyme inhibitors. The difluoro substitution on the phenyl ring (2',5'-difluoro) can increase metabolic stability and binding affinity to target proteins through favorable electrostatic interactions. The combination of these features in this compound derivatives suggests a high potential for novel biological activities.

Synthesis and Characterization of "Compound X"

The synthesis of novel this compound derivatives is typically achieved through established organic chemistry reactions. A common route involves the Friedel-Crafts acylation of 1,4-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Workflow for Synthesis and Characterization

Caption: Synthesis and characterization workflow for "Compound X".

In Vitro Biological Activity Screening

A tiered approach to in vitro screening is recommended to efficiently identify and characterize the biological activities of "Compound X."

Cytotoxicity Assessment: The Gatekeeper Assay

Prior to evaluating specific biological activities, it is crucial to determine the inherent cytotoxicity of "Compound X" against relevant cell lines. This provides a therapeutic window and informs the concentration range for subsequent assays.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of "Compound X" in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

| Parameter | Description | Example Value for "Compound X" |

| Cell Line | Human cervical cancer cell line | HeLa |

| Incubation Time | 48 hours | 48 hours |

| IC50 | Concentration at which 50% of cell viability is inhibited | 15.2 µM |

Antimicrobial Activity Screening

Given that many halogenated acetophenones exhibit antimicrobial properties, screening "Compound X" against a panel of pathogenic bacteria and fungi is a logical next step.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Bacterial/Fungal Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth.

-

Compound Dilution: Perform a two-fold serial dilution of "Compound X" in a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (no compound).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of "Compound X" that completely inhibits visible growth of the microorganism.

| Microorganism | Gram Stain | MIC (µg/mL) of "Compound X" |

| Staphylococcus aureus | Gram-positive | 8 |

| Escherichia coli | Gram-negative | 32 |

| Candida albicans | Fungal | 16 |

Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in numerous diseases. The potential of "Compound X" to modulate inflammatory pathways can be investigated through enzyme inhibition assays.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

-

Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.

-

Assay Reaction: In a 96-well plate, combine the enzyme, a heme cofactor, and "Compound X" at various concentrations.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Detection: Measure the peroxidase activity of COX by monitoring the oxidation of a colorimetric substrate.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each enzyme to assess potency and selectivity.

Elucidating the Mechanism of Action: A Hypothetical Pathway

Based on the initial screening results, let's hypothesize that "Compound X" exhibits significant anticancer activity against HeLa cells. The next step is to investigate the underlying mechanism. A common pathway implicated in cancer cell apoptosis is the p53 signaling pathway.

Hypothetical Signaling Pathway Modulated by "Compound X"

Caption: Hypothetical p53-mediated apoptosis pathway induced by "Compound X".

Experimental Validation of the Hypothetical Pathway

-

Reactive Oxygen Species (ROS) Detection: Use a fluorescent probe like DCFDA to measure intracellular ROS levels in "Compound X"-treated cells.

-

Western Blot Analysis: Quantify the protein expression levels of p53, Bax, Bcl-2, cleaved Caspase-9, and cleaved Caspase-3.

-

Mitochondrial Membrane Potential Assay: Employ a dye like JC-1 to assess changes in mitochondrial membrane potential, an early indicator of apoptosis.

-

Annexin V-FITC/PI Staining: Use flow cytometry to quantify the percentage of apoptotic and necrotic cells.

Conclusion and Future Directions